molecular formula C6H10F6Si B14526203 (1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane CAS No. 62281-36-1

(1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane

Cat. No.: B14526203
CAS No.: 62281-36-1
M. Wt: 224.22 g/mol
InChI Key: CGZBBVHQKOWPPE-UHFFFAOYSA-N
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Description

(1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H10F6Si. This compound is characterized by the presence of both hexafluoropropyl and trimethylsilyl groups, making it a unique and versatile chemical. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane typically involves the reaction of hexafluoropropene with trimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

C3F6+Si(CH3)3HC6H10F6Si\text{C}_3\text{F}_6 + \text{Si(CH}_3\text{)}_3\text{H} \rightarrow \text{C}_6\text{H}_{10}\text{F}_6\text{Si} C3​F6​+Si(CH3​)3​H→C6​H10​F6​Si

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalysts and continuous flow reactors can enhance the production rate and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-silicon bonds.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as halides, amines, and alcohols.

    Electrophiles: Such as alkyl halides and acyl chlorides.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silyl ethers, and reduced silicon compounds.

Scientific Research Applications

Chemistry

In chemistry, (1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane is used as a reagent in organic synthesis.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound can be used in the synthesis of biologically active molecules and pharmaceuticals. Its unique chemical properties make it a useful building block in medicinal chemistry .

Industry

In industrial applications, this compound is used in the production of specialty chemicals, coatings, and materials with enhanced properties. Its ability to introduce fluorinated groups into polymers and other materials makes it valuable in the development of high-performance products .

Mechanism of Action

The mechanism of action of (1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane involves its ability to act as a source of both hexafluoropropyl and trimethylsilyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecules. The compound’s reactivity is influenced by the presence of fluorine atoms, which enhance its electrophilic and nucleophilic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane is unique due to its specific combination of hexafluoropropyl and trimethylsilyl groups. This combination imparts unique reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

62281-36-1

Molecular Formula

C6H10F6Si

Molecular Weight

224.22 g/mol

IUPAC Name

1,1,2,3,3,3-hexafluoropropyl(trimethyl)silane

InChI

InChI=1S/C6H10F6Si/c1-13(2,3)6(11,12)4(7)5(8,9)10/h4H,1-3H3

InChI Key

CGZBBVHQKOWPPE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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